molecular formula C13H17N3 B1622160 1-(4-isopropylbenzyl)-1H-pyrazol-5-amine CAS No. 3524-29-6

1-(4-isopropylbenzyl)-1H-pyrazol-5-amine

Cat. No. B1622160
CAS RN: 3524-29-6
M. Wt: 215.29 g/mol
InChI Key: YXUMURJAITZODM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “1-(4-isopropylbenzyl)-1H-pyrazol-5-amine” are not available in the sources I found .

Scientific Research Applications

Parkinson’s Disease Research

  • Application Summary: This compound has been used in research related to Parkinson’s disease (PD), a progressive neurodegenerative disorder characterized by movement dysfunction .
  • Methods of Application: The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine . The product yield was 48% after purification .
  • Results/Outcomes: Earlier, it was demonstrated that Prottremin possessed potent antiparkinsonian activity in vivo on various animal models of PD . The addition of the isopropylbenzyl group to the Prottremin molecule may enhance its antiparkinsonian activity .

Anti-Inflammatory and Analgesic Research

  • Application Summary: Compounds related to “1-(4-isopropylbenzyl)-1H-pyrazol-5-amine” have been used in research related to inflammation and pain. Specifically, “(2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids (FM7-12)” have been tested .
  • Results/Outcomes: The compounds were tested for in vitro antioxidant assays, which could potentially complicate inflammation and the associated pain .

Mosquito Repellent

  • Application Summary: 4-Isopropylbenzyl alcohol, a compound related to “1-(4-isopropylbenzyl)-1H-pyrazol-5-amine”, has been found to have mosquito repellent properties .
  • Results/Outcomes: The compound was found to be effective in repelling mosquitoes .

Thermodynamic Property Research

  • Application Summary: 4-Isopropylbenzyl alcohol, a compound related to “1-(4-isopropylbenzyl)-1H-pyrazol-5-amine”, has been used in research related to thermodynamic properties .
  • Results/Outcomes: The compound’s thermodynamic properties were critically evaluated .

Future Directions

The future directions for “1-(4-isopropylbenzyl)-1H-pyrazol-5-amine” are not available in the sources I found .

properties

IUPAC Name

2-[(4-propan-2-ylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)12-5-3-11(4-6-12)9-16-13(14)7-8-15-16/h3-8,10H,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUMURJAITZODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407068
Record name 1-(4-isopropylbenzyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-isopropylbenzyl)-1H-pyrazol-5-amine

CAS RN

3524-29-6
Record name 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-isopropylbenzyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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